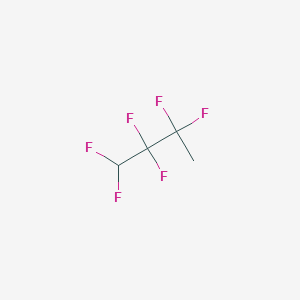
1,1,2,2,3,3-Hexafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexafluorobutane is a fluorinated organic compound with the molecular formula C4H4F6. This compound is characterized by the presence of six fluorine atoms attached to a butane backbone. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexafluorobutane typically involves the telomerization of chlorotrifluoroethylene. This process produces 1,1,3,4-tetrachlorohexafluorobutane, which is then further processed to yield the desired compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may vary, but they generally follow similar principles, utilizing advanced chemical engineering techniques to scale up the synthesis process while maintaining efficiency and safety .
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various fluorinated by-products.
Reduction: Reduction reactions can also be performed, although they are less common due to the stability of the fluorinated bonds.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts that facilitate the breaking and forming of bonds. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,1,2,2,3,3-Hexafluorobutane has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in certain biological studies, particularly those involving fluorinated molecules and their interactions with biological systems.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluorobutane exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds .
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluorobutane can be compared with other similar fluorinated compounds, such as:
1,1,2,3,3,4-Hexafluorobutane: This compound has a slightly different arrangement of fluorine atoms, leading to variations in its chemical properties and reactivity.
1,1,1,2,3,3-Hexafluorobutane:
1,1,3,4-Tetrachlorohexafluorobutane: This compound is an intermediate in the synthesis of this compound and has distinct properties due to the presence of chlorine atoms.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts unique chemical properties that are valuable in various applications.
Properties
CAS No. |
119450-66-7 |
|---|---|
Molecular Formula |
C4H4F6 |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c1-3(7,8)4(9,10)2(5)6/h2H,1H3 |
InChI Key |
NNPCTYMKWGZEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


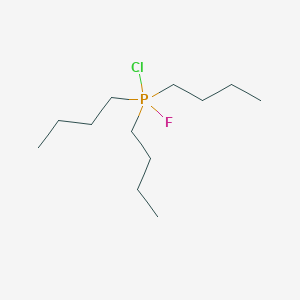
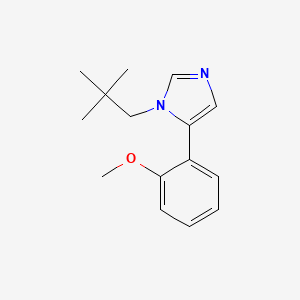

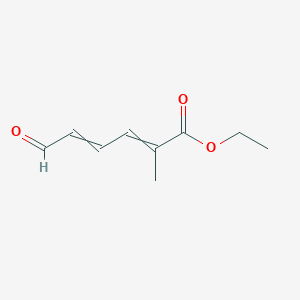
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

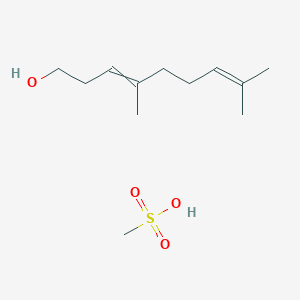
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
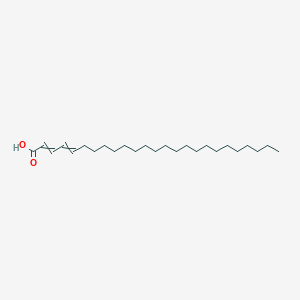
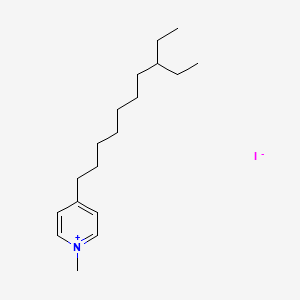
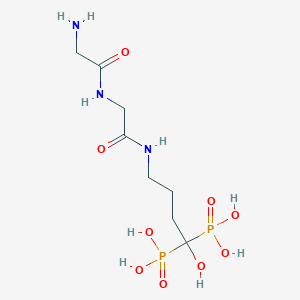

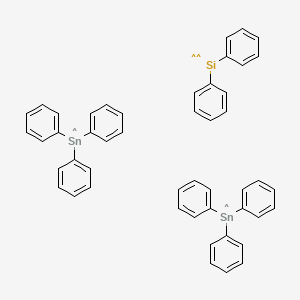
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
